6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(17)16-15-12/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBHJXJLFNCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Framework
The palladium-catalyzed [4+2] annulation between γ,δ-unsaturated ketoximes and propargylic acetates has emerged as a robust method for constructing tetrahydropyridazine scaffolds. In this approach, Pd(cod)Cl₂ (8.5 mg, 0.03 mmol) and XPhos (17.6 mg, 0.036 mmol) facilitate the formation of a six-membered ring via oxidative addition and reductive elimination steps. The use of KOtBu (50.5 mg, 0.45 mmol) as a base ensures deprotonation of the ketoxime, enabling nucleophilic attack on the activated alkyne.
For the target compound, substituting the ketoxime substrate with a 4-tert-butylphenyl -bearing analogue (e.g., γ,δ-unsaturated ketoxime with R = 4-(tert-butyl)phenyl ) would position the aryl group at the C6 position of the tetrahydropyridazine ring. Subsequent hydrolysis of the acetyl protecting group (e.g., via acidic or basic conditions) could yield the 3-keto functionality.
Table 1: Comparative Yields for Analogous Tetrahydropyridazine Syntheses
| Compound | R Group | Yield (%) | Reaction Time (h) | Catalyst System |
|---|---|---|---|---|
| 3a | Phenyl | 75 | 48 | Pd(cod)Cl₂/XPhos/KOtBu |
| 3c | 4-(tert-Butyl)phenyl | 79 | 48 | Pd(cod)Cl₂/XPhos/KOtBu |
| 3g | 4-Cyanophenyl | 54 | 48 | Pd(cod)Cl₂/XPhos/KOtBu |
Cyclocondensation Routes Involving Hydrazine Derivatives
Hydrazine-Diketone Cyclization
Patent literature describes pyridazinone synthesis via cyclocondensation of 1,4-diketones with hydrazines. For 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one, a plausible route involves:
-
Preparation of 4-(4-tert-butylphenyl)-2,5-hexanedione through Friedel-Crafts acylation.
-
Reaction with hydrazine hydrate under reflux in ethanol to form the pyridazinone ring.
This method avoids transition-metal catalysts but requires stringent control over diketone purity. The patent notes that electron-withdrawing groups on the aryl ring improve cyclization efficiency, suggesting the tert-butyl group’s steric bulk may necessitate elevated temperatures (e.g., 80–100°C).
Table 2: Cyclocondensation Parameters for Pyridazinone Analogues
| Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,5-Hexanedione (R = H) | EtOH | 80 | 62 |
| 4-Methyl-2,5-hexanedione | EtOH | 100 | 58 |
| 4-Phenyl-2,5-hexanedione | Toluene | 110 | 71 |
Post-Synthetic Modification of Preformed Intermediates
Hydrolysis of N-Acetyl Derivatives
Compounds such as 3c (1-(3-(4-(tert-butyl)phenyl)-6-(4-methyl-2-phenylpenta-2,3-dien-1-yl)-5,6-dihydropyridazin-1(4H)-yl)ethan-1-one) from Ref. provide a template for post-synthetic modification. Treatment with hydrochloric acid (6 M) at 60°C for 12 hours cleaves the acetyl group, yielding the free amine, which could be oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) .
Table 3: Hydrolysis/Oxidation Outcomes for N-Acetyl Analogues
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3a | HCl (6 M) | 60°C, 12 h | 3a-NH₂ | 68 |
| 3a-NH₂ | Jones reagent | 0°C, 2 h | 3a-Ketone | 45 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Profiling
The 1H NMR spectrum of 3c () reveals diagnostic signals for the tert-butyl group (δ 1.35 ppm, singlet) and the tetrahydropyridazine backbone (δ 4.86–5.03 ppm, multiplet for CH–N). For the target compound, the absence of the acetyl methyl signal (δ 2.29 ppm in 3c) and the emergence of a carbonyl carbon at δ 205–210 ppm in the 13C NMR spectrum would confirm successful hydrolysis/oxidation.
Challenges and Optimization Opportunities
Steric Hindrance from the tert-Butyl Group
The bulky 4-tert-butylphenyl substituent may slow annulation kinetics in Pd-catalyzed routes. Screening alternative ligands (e.g., DavePhos or RuPhos ) could improve catalytic turnover. In cyclocondensation approaches, polar aprotic solvents (DMF, DMSO) may enhance diketone solubility.
Chemical Reactions Analysis
Types of Reactions
6-(4-tert-Butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield tetrahydropyridazinone derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the tetrahydropyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce functional groups like halogens or amines.
Scientific Research Applications
6-(4-tert-Butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Impact of Substituents :
Antifungal Activity
Antibacterial/Antitubercular Activity
Cardiovascular Activity
- 6-(4-Aminophenyl)-pyridazinone: Demonstrated strong inotropic effects (EC₅₀: 0.8–1.2 µM) but minimal impact on atrial rhythm .
- tert-Butyl analog: Likely less active in cardiovascular contexts due to the absence of an amino group critical for receptor interactions .
Data Tables
Table 1: Antifungal Activity of Pyridazinone Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one, and how can reaction yields be maximized?
- Methodology :
- The compound is synthesized via cyclization of β-aroyl propionic acid derivatives with hydrazine hydrate, followed by substitution reactions at the 6-position aryl group .
- Key steps include refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres (N₂) to prevent oxidation. Temperature control (80–120°C) and pH adjustment (acidic workup) are critical for minimizing side products .
- Optimization Table :
| Step | Conditions | Yield Improvement Tips |
|---|---|---|
| Cyclization | Hydrazine hydrate, 100°C, 12h | Use excess hydrazine (1.5 eq.) |
| Aryl Substitution | Pd-catalyzed coupling, DMF | Purify via silica gel chromatography |
| Recrystallization | 90% ethanol | Slow cooling to enhance purity |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet) and pyridazinone ring protons (δ 2.5–3.5 ppm for dihydro protons) .
- IR Spectroscopy : Identify carbonyl stretching (C=O at ~1680 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 285.17) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?
- Methodology :
- Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Structural Analogues : Test substituent effects (e.g., halogen vs. methoxy groups at the 4-position) to isolate activity contributors .
- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate electronic parameters (Hammett σ) with bioactivity trends .
Q. How can molecular docking simulations predict the target interactions of this compound?
- Methodology :
- Protein Preparation : Retrieve target structures (e.g., COX-2 or PDE4) from the PDB. Optimize hydrogen bonding networks with tools like AutoDock Tools .
- Ligand Docking : Perform flexible docking using AutoDock Vina to assess binding poses. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Tyr385 in COX-2) .
- Validation : Cross-validate with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies of pyridazinone derivatives?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-fluoro, 4-nitro) and alkyl groups (e.g., methyl, ethyl) at the 6-position .
- Biological Testing : Screen against target panels (e.g., kinase inhibition, cytokine release assays) to identify pharmacophores.
- SAR Table :
| Derivative | Substituent (R) | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 6-(4-Fluorophenyl) | F | 0.45 | Enhanced selectivity for PDE4 |
| 6-(4-Nitrophenyl) | NO₂ | 2.1 | Reduced solubility |
| 6-(4-Methoxyphenyl) | OCH₃ | 1.8 | Improved metabolic stability |
Data Analysis & Reproducibility
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodology :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times .
- Control Experiments : Repeat reactions with exact reagent ratios and purity levels (e.g., ≥99% hydrazine hydrate) .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, catalyst loading) affecting yields .
Q. What computational methods support the design of this compound analogues with improved pharmacokinetics?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- QSAR Modeling : Develop regression models linking logP, polar surface area, and pKa to in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
